![molecular formula C14H20FN3O B7586077 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide](/img/structure/B7586077.png)
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide, also known as FLX-787, is a novel compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers led by Dr. Andrew Knox at the University of Liverpool. Since then, FLX-787 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide is not fully understood, but it is believed to act on the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that is involved in a variety of physiological processes, including pain sensation, osmoregulation, and mechanosensation. 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to inhibit TRPV4 activity, which may explain its therapeutic effects in neuromuscular disorders and neuropathic pain.
Biochemical and Physiological Effects:
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPV4 activity, reduction of muscle cramps, and analgesic effects in animal models of neuropathic pain. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to improve muscle function in animal models of ALS and other neuromuscular disorders. These effects are thought to be mediated through the inhibition of TRPV4 activity, but further research is needed to fully understand the biochemical and physiological effects of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has several advantages for use in scientific research, including high purity and yield, and well-established synthesis methods. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been extensively studied in preclinical models, making it a valuable tool for investigating the mechanisms of neuromuscular disorders and neuropathic pain. However, one limitation of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for research on 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide, including further investigation of its mechanism of action, optimization of its therapeutic potential, and clinical trials in humans. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide may have potential applications in the treatment of other diseases, such as osteoarthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide in these and other diseases.
Métodos De Síntesis
The synthesis of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide involves a multi-step process that begins with the reaction of 2,3-dichloroquinoxaline with 2,2-dimethylpropan-1-amine to form 2-(2,2-dimethylpropylamino)-3-chloroquinoxaline. This intermediate is then reacted with 6-fluoro-4-methyl-1,2-diaminobenzene to form the final product, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide. The synthesis of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including amyotrophic lateral sclerosis (ALS), neuropathic pain, and muscle cramps. In preclinical studies, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to improve muscle function and reduce muscle cramps in animal models of ALS and other neuromuscular disorders. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to have analgesic effects in animal models of neuropathic pain.
Propiedades
IUPAC Name |
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10(2)16-14(19)9-18-7-6-17(3)13-8-11(15)4-5-12(13)18/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGZGNODZBGOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(C2=C1C=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.